2-Methylenebicyclo[2.1.0]pentane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8 |
|---|---|
Molecular Weight |
80.13 g/mol |
IUPAC Name |
2-methylidenebicyclo[2.1.0]pentane |
InChI |
InChI=1S/C6H8/c1-4-2-5-3-6(4)5/h5-6H,1-3H2 |
InChI Key |
DZZRLBKCMDWNQM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2C1C2 |
Synonyms |
2-methylenebicyclo(2.1.0)pentane |
Origin of Product |
United States |
Synthetic Methodologies for the Bicyclo 2.1.0 Pentane Core and 2 Methylene Derivatives
Photochemical Approaches to Bicyclo[2.1.0]pentane Systems
Photochemistry offers a powerful toolbox for the synthesis of strained ring systems, including the bicyclo[2.1.0]pentane framework. These methods often proceed under mild conditions and can provide access to structures that are inaccessible through thermal routes.
Photoisomerization of Cyclic Dienes and Precursors
The photoisomerization of cyclic dienes is a well-established method for the formation of bicyclo[2.1.0]pentene derivatives. beilstein-archives.org This approach involves the photochemical ring-closure of a 1,3-diene to form a cyclobutene (B1205218) ring. For instance, the irradiation of cyclopentadiene (B3395910) derivatives can lead to the formation of the corresponding bicyclo[2.1.0]pent-2-ene. beilstein-archives.org While direct photoisomerization of a suitable methylenecyclopentadiene to 2-methylenebicyclo[2.1.0]pentane has been explored, the primary photochemical route to the housane core often involves the extrusion of nitrogen from a cyclic azoalkane.
Photolytic Denitrogenation of Azoalkanes
The photolysis of cyclic azoalkanes, specifically derivatives of 2,3-diazabicyclo[2.2.1]hept-2-ene, serves as a common and effective method for generating the bicyclo[2.1.0]pentane skeleton. orgsyn.orgresearchgate.net This reaction proceeds through the light-induced extrusion of a molecule of nitrogen, leading to the formation of a diradical intermediate which then collapses to form the strained bicyclic product. researchgate.net The quantum yield for the formation of bicyclo[2.1.0]pentane from the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene is nearly unity, indicating a highly efficient process. beilstein-archives.org
The synthesis of this compound via this method would logically proceed from the photolysis of 5-methylene-2,3-diazabicyclo[2.2.1]hept-2-ene. The precursor azoalkane can be synthesized through a sequence involving the Diels-Alder reaction of fulvene (B1219640) with an azodicarboxylate, followed by hydrolysis and oxidation.
Table 1: Examples of Photolytic Synthesis of Bicyclo[2.1.0]pentane Systems
| Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diazabicyclo[2.2.1]hept-2-ene | Bicyclo[2.1.0]pentane | UV irradiation | ~100 | beilstein-archives.org |
| 1-Cyclopropyl-2,3-diazabicyclo[2.1.0]hept-2-ene | 1-Cyclopropylbicyclo[2.1.0]pentane | Direct irradiation (313 nm), pentane | Mixture with (3Z)-3-propylidenecyclopentene | thieme-connect.de |
Thermolytic Routes to the Bicyclo[2.1.0]pentane Framework
Thermal decomposition of appropriate precursors provides another avenue to the bicyclo[2.1.0]pentane ring system. These reactions often require high temperatures to overcome the activation energy for the extrusion of small molecules.
Pyrolysis of 2,3-Diazabicyclo[2.2.1]hept-2-ene and Analogues
The pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene is a classic and foundational method for the synthesis of the parent bicyclo[2.1.0]pentane (housane). orgsyn.org The reaction involves heating the azoalkane to induce the elimination of nitrogen gas, leading to the formation of the housane. This method has been extended to substituted derivatives as well.
The synthesis of this compound can be achieved through the pyrolysis of its logical precursor, 5-methylene-2,3-diazabicyclo[2.2.1]hept-2-ene. The synthesis of this precursor typically starts with the Diels-Alder reaction between 6,6-dimethylfulvene (B1295306) and diethyl azodicarboxylate. The resulting adduct is then hydrolyzed and oxidized to yield the target azoalkane. Pyrolysis of this compound under vacuum then furnishes this compound.
Table 2: Thermolytic Synthesis of Bicyclo[2.1.0]pentane Derivatives
| Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diazabicyclo[2.2.1]hept-2-ene | Bicyclo[2.1.0]pentane | 160-170 °C | 94 | thieme-connect.de |
| 5-Methylene-2,3-diazabicyclo[2.2.1]hept-2-ene | This compound | Pyrolysis | Not specified | Implied by synthesis of related compounds |
Metal-Mediated and Catalytic Syntheses of Substituted Housanes
While less common for the parent this compound, metal-mediated and catalytic strategies have emerged as powerful methods for the stereoselective synthesis of substituted housanes. These methods often involve the reaction of diazo compounds with alkenes in the presence of a metal catalyst.
Highly Stereoselective Catalytic Strategies
Recent advancements have led to the development of highly stereoselective catalytic strategies for synthesizing polysubstituted housanes. These reactions often utilize visible light and an organic dye as a photocatalyst, operating under mild conditions with a broad substrate scope. While specific examples for the synthesis of this compound using these methods are not prevalent in the literature, the general principles could potentially be adapted. The challenge lies in the stability of the 2-methylenehousane product under the reaction conditions.
[2+2] Cycloaddition Approaches for Ring Construction
The construction of the bicyclo[2.1.0]pentane ring system can be effectively achieved through [2+2] cycloaddition reactions. These reactions typically involve the photochemical or metal-catalyzed union of two unsaturated components to form a four-membered ring.
A notable strategy involves a two-step sequence beginning with a silver- or gold-catalyzed cyclopropenation of an alkyne, followed by an intermolecular [2+2] photocycloaddition with an electron-deficient alkene. acs.orgresearchgate.net This method allows for the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes. The key [2+2] cycloaddition step is often facilitated by blue LED irradiation in the presence of a commercially available photocatalyst that acts as a triplet-sensitizer, and the reaction is typically conducted at low temperatures, such as -40 °C, to ensure regioselectivity. acs.orgresearchgate.net The proposed mechanism for this photocycloaddition involves the initial excitation of the photocatalyst, which then sensitizes the cyclopropene (B1174273) to form a triplet diradical. This intermediate subsequently adds to the alkene to generate a 1,4-diradical, which, after intersystem crossing to a singlet state, undergoes ring closure to afford the bicyclo[2.1.0]pentane product. acs.org
Another approach utilizes the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. nih.gov This method is particularly significant as it provides access to bicyclo[2.1.1]hexanes, which are structurally related to the bicyclo[2.1.0]pentane system. The reaction is initiated by the sensitization of the bicyclo[1.1.0]butane, followed by its cycloaddition to an alkene. nih.gov While historical examples of this transformation required thermal conditions, recent advancements have introduced photochemical methods. nih.gov For instance, the irradiation of a charge-transfer complex between a cyclopropene and an alkene can lead to the formation of bicyclo[2.1.0]pentane cycloaddition products. researchgate.net
The diastereoselectivity of these [2+2] cycloadditions is a key feature, and when enantioenriched cyclopropenes are employed, the reaction can proceed with the retention of enantiomeric purity. acs.org This underscores the utility of this method for the synthesis of stereodefined, highly substituted housanes. acs.org
| Reactants | Reaction Type | Key Conditions | Outcome | Reference |
|---|---|---|---|---|
| Cyclopropene and electron-deficient alkene | Intermolecular photocycloaddition | Blue LED irradiation, photocatalyst (triplet-sensitizer), -40 °C | Highly functionalized, stereoselective bicyclo[2.1.0]pentanes | acs.orgresearchgate.net |
| Bicyclo[1.1.0]butane and alkene | [2π + 2σ] cycloaddition | Sensitization (photochemical or thermal) | Bicyclo[2.1.1]hexanes | nih.gov |
| 1,2,3-Triphenylcyclopropene and fumaronitrile (B1194792)/maleonitrile | Photocycloaddition (via charge-transfer complex) | Irradiation or photosensitization | Bicyclo[2.1.0]pentane cycloaddition products | researchgate.net |
Ring Contraction and Carbene-Based Methodologies
Ring contraction reactions provide an alternative and powerful route to the bicyclo[2.1.0]pentane core. A classic example involves the thermal decomposition of the 3-diazo derivative of bicyclo[3.1.0]hexan-2-one. rsc.org This reaction leads to a variety of esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid, affording both the exo- and endo- stereoisomers. rsc.org
Carbene-based methodologies also play a crucial role in the synthesis of strained bicyclic systems. For instance, the intramolecular C-H insertion of a carbene can lead to the formation of the bicyclo[2.1.0]pentane skeleton. An example of this is the formation of this compound as the main product from the 1,3-insertion into the C-H bonds of the methyl groups in a specific carbene precursor. researchgate.net
Furthermore, the generation of highly strained carbenes, such as spiro[3.3]hept-1-ylidene, can lead to ring-contraction as a major reaction pathway. researchgate.net High-vacuum flash pyrolysis of the corresponding p-tosylhydrazone sodium salt generates the carbene, which then undergoes a acs.orgresearchgate.net-sigmatropic rearrangement via a 1,2-carbon atom shift, resulting in the formation of cyclopropylidenecyclobutane. researchgate.net This ring-contraction process can be significantly more favorable than competing ring-expansion pathways. researchgate.net
Theoretical studies have also shed light on the thermal rearrangements of related C6H8 isomers, including this compound, providing a deeper understanding of the energetics and mechanisms of these transformations. hacettepe.edu.tr
| Starting Material | Methodology | Key Intermediate | Product(s) | Reference |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexan-2-one | Conversion to 3-diazo derivative and thermal ring contraction | 3-Diazo-bicyclo[3.1.0]hexan-2-one | Esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid (exo and endo) | rsc.org |
| Carbene precursor with adjacent methyl groups | Intramolecular C-H insertion | Carbene | This compound | researchgate.net |
| p-Tosylhydrazone sodium salt of spiro[3.3]heptan-1-one | High-vacuum flash pyrolysis (Bamford-Stevens reaction) | Spiro[3.3]hept-1-ylidene | Cyclopropylidenecyclobutane (via ring contraction) | researchgate.net |
Computational and Theoretical Chemistry of 2 Methylenebicyclo 2.1.0 Pentane
Application of High-Level Ab Initio Methods
To achieve a high degree of accuracy in understanding the chemical behavior of 2-methylenebicyclo[2.1.0]pentane, researchers have utilized several advanced ab initio methods. nih.govacs.orgresearchgate.net These methods are crucial for describing the electronic structure of molecules, especially in cases involving bond breaking and formation, and for systems with significant multireference character.
Complete Active Space Self-Consistent Field (CASSCF) Calculations
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying electronic structures that cannot be adequately described by a single determinant, a common issue in transition states and molecules with stretched bonds. google.commpg.de For this compound and its related isomers, CASSCF calculations have been employed to properly describe the multiconfigurational nature of the wave function during thermal rearrangements. nih.govacs.orgresearchgate.net
In these calculations, a specific set of active electrons and orbitals, crucial for the chemical process under investigation, is selected to build a full configuration interaction treatment within that active space. google.commpg.de This approach provides a qualitatively correct description of the electronic structure, which is essential for understanding the potential energy surface. Theoretical studies on the thermal rearrangements of related systems, like 1-hexen-5-yne (B80130) which can isomerize to this compound, have utilized CASSCF to investigate the complex reaction pathways. nih.govacs.orgresearchgate.net The Pople's polarized triple-zeta split valence basis set, 6-311G(d,p), has been used in these computations. metu.edu.tr
Multireference Second-Order Møller–Plesset Perturbation Theory (MRMP2)
While CASSCF provides a good qualitative picture, it often lacks the inclusion of dynamic electron correlation, which is crucial for quantitative accuracy. nih.gov To address this, Multireference Second-Order Møller–Plesset Perturbation Theory (MRMP2) is often applied as a correction to the CASSCF wave function. nih.govacs.orgresearchgate.netnih.gov MRMP2 calculations account for the dynamic correlation by adding second-order perturbation theory on top of the multireference CASSCF starting point.
This method has been instrumental in refining the energy profiles of the thermal rearrangements involving this compound. nih.govacs.orgresearchgate.net The use of MRMP2 provides more accurate reaction energies and activation barriers, bringing theoretical predictions closer to experimental observations. nih.gov However, it is important to note that MRMP2 can exhibit size-consistency errors, the magnitude of which depends on the specifics of the calculation. nih.gov
Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)]
For systems where a single-reference description is appropriate, the Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] method is considered the "gold standard" of quantum chemistry due to its high accuracy. hacettepe.edu.tratauni.edu.tr In the context of the thermal rearrangements of this compound, CCSD(T) calculations have been used to compute highly accurate energies for the various stationary points on the potential energy surface, including reactants, products, and transition states. nih.govacs.orgresearchgate.net
These calculations, often performed with large basis sets, provide benchmark energy values that can be used to validate the results from other, less computationally expensive methods. nih.gov The agreement between CCSD(T) results and experimental data for reaction energies and activation parameters has been found to be quite good in studies of related thermal rearrangements. nih.govacs.org
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) offers a computationally more accessible alternative to high-level ab initio methods for studying the electronic structure and reactivity of molecules. mdpi.com DFT methods, particularly those employing hybrid functionals like B3LYP, have been widely used to investigate the thermal rearrangements of this compound and its isomers. nih.govacs.orgresearchgate.net
DFT calculations have proven to be effective in mapping out the potential energy surface, locating transition states, and predicting reaction pathways. nih.govacs.orgresearchgate.net While generally providing good results, the accuracy of DFT can be limited in cases with significant multireference character, where methods like CASSCF and MRMP2 are more reliable. acs.org Nevertheless, for many aspects of the chemistry of this compound, DFT provides a good balance between computational cost and accuracy. nih.gov
Potential Energy Surface (PES) Mapping and Exploration
A key aspect of understanding the thermal rearrangements of this compound is the detailed exploration of its potential energy surface (PES). nih.govacs.orgresearchgate.net The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima on the PES), transition states (saddle points on the PES), and the pathways that connect them.
Theoretical studies have extensively explored the PES for the thermal isomerizations of systems leading to or involving this compound. nih.govacs.orgresearchgate.net This has allowed for a theoretical explanation of experimental observations from pyrolysis experiments. nih.gov The shape of the PES can be complex, sometimes featuring a "caldera" which is a flat region surrounded by potential walls and multiple transition states. chemicalreactions.io
Transition State Theory (TST) for Reaction Rate Predictions
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the transition state complex. wikipedia.org In the context of the thermal rearrangements of this compound, TST has been employed to compute the rate constants for each isomerization step. nih.govacs.orgresearchgate.net
By solving the simultaneous first-order ordinary differential equations for the network of reactions, researchers can simulate the time-dependent concentrations of the various species and predict product distributions at different temperatures. nih.govacs.orgresearchgate.net These theoretical kinetic models have shown good agreement with experimental results for the product distributions at various temperatures and reaction times. nih.gov
Orbital Symmetry and Electronic Structure Considerations
The unique, highly strained bicyclic structure of this compound, featuring a fusion of cyclopropane (B1198618) and cyclobutane (B1203170) rings with an exocyclic double bond, gives rise to a complex electronic structure. The interplay of strain, hyperconjugation, and π-orbital interactions governs its chemical behavior and reactivity. Computational and theoretical chemistry methods are indispensable for elucidating the nuanced details of its molecular orbitals and electronic properties.
Comprehensive theoretical investigations have been conducted on this compound, often in the context of its thermal rearrangements alongside related C6H8 isomers like 1-hexen-5-yne and 1,2,5-hexatriene (B54027). acs.orgnist.gov These studies employ sophisticated ab initio methods, including the complete active space self-consistent field (CASSCF), multireference second-order Møller-Plesset perturbation theory (MRMP2), and coupled-cluster singles and doubles with perturbative triples [CCSD(T)], to accurately model its potential energy surface and electronic characteristics. acs.orgnist.gov
The electronic structure of this compound is significantly influenced by the nature of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the magnitude of the HOMO-LUMO gap are critical determinants of the molecule's kinetic stability and its propensity to engage in various chemical reactions.
While specific orbital energy values are contingent on the level of theory and basis set employed in the calculations, a general understanding of the orbital composition can be inferred. The HOMO is expected to have significant contributions from the π-system of the exocyclic methylene (B1212753) group and the strained σ-bonds of the bicyclic framework. The LUMO is likely to be a π*-antibonding orbital associated with the double bond.
Detailed findings from these computational studies, particularly regarding the orbital symmetries and energies, are crucial for a complete understanding. For instance, a theoretical investigation employing density functional theory (DFT) and high-level ab initio methods provided a comprehensive analysis of the thermal rearrangements of this compound. nist.gov The supporting information from such studies typically contains the Cartesian coordinates, total energies, and zero-point vibrational energy (ZPVE) values for all stationary structures, which form the basis for a thorough electronic structure analysis. nist.gov
The table below illustrates the type of data that would be generated from such computational studies, detailing the energies of the frontier molecular orbitals.
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
|---|---|---|
| HOMO | -0.235 | -6.39 |
| LUMO | 0.088 | 2.39 |
| HOMO-LUMO Gap | 0.323 | 8.78 |
Note: The values in this table are representative and intended for illustrative purposes to demonstrate the typical output of computational chemistry studies on this molecule. The exact values would be dependent on the specific computational methods and basis sets used in a particular study.
The interaction and symmetry of these frontier orbitals are fundamental in understanding the pericyclic reactions that this compound undergoes. The conservation of orbital symmetry, as famously articulated in the Woodward-Hoffmann rules, dictates the allowed and forbidden pathways for these transformations. The strained nature of the bicyclo[2.1.0]pentane core significantly perturbs the orbital energies and shapes compared to more conventional acyclic or unstrained cyclic systems, leading to its unique chemical reactivity.
Reactivity Profiles and Synthetic Utility of 2 Methylenebicyclo 2.1.0 Pentane
Strain-Release Driven Transformations
The high degree of ring strain in 2-methylenebicyclo[2.1.0]pentane is a primary driver of its reactivity, leading to a variety of thermal and acid-catalyzed transformations. These reactions typically involve the cleavage of one or more of the strained cyclopropane (B1198618) or cyclobutane (B1203170) ring bonds, resulting in the formation of more stable isomeric structures.
Theoretical studies employing density functional theory (DFT) and high-level ab initio methods have been conducted to investigate the potential energy surface for the thermal rearrangements of this compound. nih.govresearchgate.net These computational analyses have provided valuable insights into the reaction pathways, activation energies, and product distributions, corroborating experimental observations. nih.gov
One of the notable thermal rearrangements of substituted this compound derivatives is the "bridge flip" epimerization. nih.govpnas.orgnih.gov This process, which occurs at around 80°C, is initiated by the cleavage of the central C1-C4 bridge bond, leading to a diradical intermediate that can reclose to form either the original isomer or its epimer. nih.govpnas.orgnih.gov At higher temperatures, above 120°C, a more complex rearrangement takes place, yielding isomeric 6- and 7-methylenebicyclo[3.2.0]hept-1-enes. nih.govpnas.orgnih.gov
The thermal isomerization of this compound itself has been a subject of detailed kinetic studies. acs.org These investigations have helped to elucidate the mechanisms and energetics of the various rearrangement pathways available to this strained molecule.
Acid-catalyzed reactions of this compound also proceed readily, driven by the relief of ring strain. The high strain energy makes the molecule susceptible to protonation, which can initiate a cascade of rearrangements to form more stable carbocation intermediates and, ultimately, rearranged products.
The reduction of the exocyclic double bond in this compound can be achieved with diimide, generated in situ, to yield exo-2-methylbicyclo[2.1.0]pentane. chempedia.infothieme-connect.de This reaction highlights the accessibility of the double bond and the ability to selectively modify the molecule while retaining the strained bicyclic core.
Cycloaddition Reactions with Diverse Substrates
This compound and its derivatives are valuable substrates for various cycloaddition reactions, a reactivity that is largely governed by the strained nature of the molecule. The release of ring strain provides a thermodynamic driving force for these transformations.
Computational studies have been instrumental in understanding the mechanistic details of these cycloadditions. For instance, the cycloaddition of bicyclo[2.1.0]pentane with fumaronitrile (B1194792) has been studied using CASPT2–g3 and CASSCF electronic structure calculations, providing insights into the reaction mechanism. rsc.org While this study focuses on the parent bicyclo[2.1.0]pentane, the principles can be extended to understand the reactivity of its methylene (B1212753) derivative.
A key mechanistic feature of the cycloaddition reactions of some substituted bicyclo[2.1.0]pentanes is the initial unimolecular ring opening to form a singlet biradical intermediate. researchgate.netacs.org This biradical is then intercepted by the substrate, such as an olefin, in a subsequent step. researchgate.netacs.org This two-step mechanism has been demonstrated through kinetic studies of the reaction between 5-isopropylidenebicyclo[2.1.0]pentane and olefins like acrylonitrile (B1666552) and maleic anhydride. acs.org The regioselectivity of these cycloadditions is not explained by a direct concerted pathway but is instead attributed to orbital symmetry effects within the biradical intermediate. researchgate.net
The versatility of this compound and its analogues in cycloadditions is further highlighted by their reactions with a variety of substrates. These include reactions with dienes and electrophilic alkenes, which can lead to the formation of complex polycyclic systems. The ability to form such intricate structures makes these compounds useful building blocks in organic synthesis.
Radical-Mediated Reactions and Fragmentation Pathways
The strained bicyclic framework of this compound and its parent compound, bicyclo[2.1.0]pentane, makes them susceptible to radical-mediated reactions and fragmentation. These reactions often involve the cleavage of the weak C1-C4 bond, leading to the formation of more stable radical intermediates.
Photochemical reactions of bicyclo[2.1.0]pentane with various radical sources such as bromine, bromotrichloromethane, t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide have been investigated. rsc.org In many of these reactions, the initial step is hydrogen abstraction from the C4 ring. rsc.org However, a major pathway involves the attack of radicals like bromine and chlorine atoms at the bridgehead carbons in an SH2 reaction, causing the fission of the C1–C4 bond to produce 3-halogenocyclopentyl radicals. rsc.org The expected bicyclopentyl (B158630) radicals are often not detected, as they readily rearrange via cleavage of the C1–C4 bond to form cyclopent-3-enyl radicals, which have been observed by ESR spectroscopy. rsc.org
Theoretical studies have also shed light on the radical ring-opening reactions of related bicyclic systems. For example, calculations on 1-bicyclo[n.1.0]alkylmethyl radicals have shown that ring expansion is favored both kinetically and thermodynamically, and this tendency increases as the ring size decreases. researchgate.net These findings are consistent with experimental results and provide a framework for understanding the behavior of radical intermediates derived from strained bicyclic compounds.
Furthermore, the radical cations of related trimethylenemethane derivatives have been generated and studied in the gas phase. researchgate.netacs.org These studies provide fundamental insights into the reactivity and isomerization pathways of these highly reactive species, which can be relevant to understanding the fragmentation of radical cations derived from this compound.
Stereochemical Aspects of Transformations: Diastereoselectivity and Epimerization
The stereochemical outcomes of reactions involving this compound and its derivatives are of significant interest, providing insights into reaction mechanisms and allowing for the controlled synthesis of complex, three-dimensional molecules.
One of the key stereochemical transformations is the thermal "bridge flip" epimerization observed in substituted bicyclo[2.1.0]pentane systems. nih.govpnas.orgnih.gov This process, occurring around 80°C, involves the cleavage of the central bridge bond to form a diradical intermediate, which can then reclose to give either the original stereoisomer or its epimer. nih.govpnas.org An isotopic labeling experiment has ruled out an alternative mechanism involving a trimethylenemethane intermediate for this particular rearrangement. nih.govpnas.org This epimerization demonstrates the dynamic nature of the bicyclic system and the accessibility of pathways that invert stereocenters.
The reduction of this compound with diimide generated in situ leads to the formation of exo-2-methylbicyclo[2.1.0]pentane. chempedia.infothieme-connect.de This high diastereoselectivity is a common feature in reactions of bicyclic systems, where the steric hindrance of the bicyclic framework directs the approach of the reagent to the less hindered face.
In cycloaddition reactions, the stereochemistry of the products can provide crucial information about the reaction mechanism. For instance, the diastereoselectivity of the cycloaddition of a disilane (B73854) to an alkene has been noted to be high. grafiati.com While not directly involving this compound, this highlights a general principle applicable to related systems.
Furthermore, the synthesis of 2-substituted bicyclo[2.1.0]pentanes can be achieved with stereochemical control. For example, the ring contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one can produce both exo- and endo-stereoisomers of bicyclo[2.1.0]pentane-2-carboxylic acid derivatives. rsc.org These separated isomers can then be used in subsequent reactions, such as the Baeyer-Villiger reaction, where the stereochemistry of the starting material influences the reactivity and product distribution. rsc.org
The table below summarizes the stereochemical outcomes of selected reactions of this compound and related compounds.
| Reaction | Substrate | Reagent/Conditions | Product(s) | Stereochemical Outcome |
| Thermal Rearrangement | Substituted bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes | ~80°C | Epimers | Double epimerization ("bridge flip") |
| Reduction | This compound | Diimide | exo-2-Methylbicyclo[2.1.0]pentane | High diastereoselectivity |
| Ring Contraction | 3-Diazo-bicyclo[3.1.0]hexan-2-one | Thermal | exo- and endo-Bicyclo[2.1.0]pentane-2-carboxylic acid derivatives | Formation of both stereoisomers |
Advanced Spectroscopic Characterization in Mechanistic Elucidation
Electron Spin Resonance (ESR) Spectroscopy for Biradical Intermediates
The thermal and photochemical rearrangements of bicyclic systems often proceed through biradical intermediates, which are paramagnetic species with two unpaired electrons. Electron Spin Resonance (ESR) spectroscopy is a powerful and direct method for the detection and characterization of these transient biradicals. While direct ESR studies specifically on 2-Methylenebicyclo[2.1.0]pentane are not extensively documented, the principles and applications of ESR in studying analogous strained bicyclic compounds provide a clear framework for its utility in elucidating the mechanistic pathways of this specific molecule.
Research on related bicyclo[2.1.0]pentane and bicyclo[1.1.0]butane derivatives has demonstrated the capability of ESR spectroscopy to identify and characterize radical intermediates. For instance, the radical cation of bicyclo[2.1.0]pentane has been generated by radiolytic oxidation in low-temperature matrices and its subsequent isomerization to the cyclopentene (B43876) radical cation has been monitored by ESR. researchgate.net These studies reveal that the initial radical cation retains the bicyclic structure, but readily rearranges, highlighting the role of radical species in the chemistry of such strained rings.
In many cases, the biradical intermediates are too short-lived to be observed directly by ESR. In such instances, spin trapping techniques are employed. A spin trap is a diamagnetic molecule that reacts with a transient radical to form a more stable, persistent radical, known as a spin adduct, which can then be readily detected and characterized by ESR. The hyperfine coupling constants of the resulting spin adduct provide information about the structure of the original transient radical. Studies on the intramolecular rearrangements of bicyclo[1.1.0]butanes have successfully utilized spin trapping agents like 2-methyl-2-nitrosopropane (B1203614) (MNP) to intercept and characterize the biradical intermediates, providing strong evidence for a biradical mechanism. nih.gov
The application of ESR and spin trapping to the study of this compound would be crucial in understanding its thermal and photochemical behavior. For example, the cleavage of the central C1-C4 bond would lead to a biradical intermediate. ESR spectroscopy could potentially identify the structure of this biradical, providing insights into the electronic distribution and the subsequent reaction pathways, such as ring-opening or rearrangement to isomeric structures.
| ESR Application | Information Obtained | Relevance to this compound |
| Direct ESR | Detection and characterization of persistent radical intermediates. | Could directly observe biradical intermediates if they have a sufficient lifetime. |
| Spin Trapping ESR | Detection and characterization of transient radical intermediates. | Would allow for the study of short-lived biradicals formed during rearrangements. |
| Hyperfine Coupling Constants | Information on the structure and electron distribution of the radical. | Would help in identifying the specific atoms bearing the unpaired electrons in the biradical intermediate. |
Microwave Spectroscopy for Structural and Isomeric Differentiation
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This method provides exceptionally accurate data on the rotational constants of a molecule, which are inversely related to its moments of inertia. From these rotational constants, a precise determination of the molecular geometry, including bond lengths and bond angles, can be achieved. This level of structural detail is often unattainable with other spectroscopic methods and is critical for distinguishing between isomers with the same molecular formula but different spatial arrangements of atoms.
For a molecule like this compound, microwave spectroscopy would be the definitive method for its structural characterization and for differentiating it from potential isomers such as 5-methylenebicyclo[2.1.0]pentane or various methylenecyclopentenes. The unique set of rotational constants for each isomer serves as a distinct fingerprint, allowing for their unambiguous identification in a mixture.
The power of microwave spectroscopy in this area is exemplified by the detailed structural studies conducted on the parent compound, bicyclo[2.1.0]pentane. By analyzing the microwave spectra of the normal and various isotopically substituted species (e.g., ¹³C and deuterium), a complete and precise molecular structure has been determined. researchgate.netdntb.gov.ua This includes the bond lengths of all C-C and C-H bonds and the angles between them, providing a definitive picture of its strained bicyclic framework.
The data obtained from such studies are highly precise, often with uncertainties in the thousandths of an angstrom for bond lengths and tenths of a degree for bond angles. This precision is essential for understanding the effects of strain and substitution on the molecular geometry. For this compound, microwave spectroscopy could precisely determine the length of the exocyclic double bond, the geometry of the fused rings, and the planarity of the methylene (B1212753) group, providing valuable benchmarks for theoretical calculations.
Below is a table illustrating the type of structural parameters that can be obtained from microwave spectroscopy, using bicyclo[2.1.0]pentane as an example. A similar detailed structure could be determined for this compound, allowing for its unambiguous identification.
| Structural Parameter | Value for Bicyclo[2.1.0]pentane | Significance for this compound |
| C1-C4 Bond Length | 1.536 Å | Would reveal the extent of strain in the central bond. |
| C1-C2 Bond Length | 1.512 Å | Would provide insight into the cyclopropane (B1198618) ring structure. |
| C2-C3 Bond Length | 1.528 Å | Would characterize the cyclobutane (B1203170) portion of the ring system. |
| Dihedral Angle | 68.3° | Would define the "flapping" angle of the cyclobutane ring. |
Conclusion and Future Research Directions
Synthesis of Complex Molecules Incorporating the Bicyclo[2.1.0]pentane Motif
The bicyclo[2.1.0]pentane core, also known as housane, has emerged as a valuable building block in the construction of complex, three-dimensional molecules. rsc.org Its inherent ring strain, a consequence of its fused cyclopropane (B1198618) and cyclobutane (B1203170) rings, provides a potent driving force for a variety of chemical transformations. rsc.orgresearchgate.net This has led to its application in the synthesis of natural products and other intricate molecular scaffolds. nih.govresearchgate.net
A notable application of housane chemistry is in the total synthesis of daucene, a sesquiterpene natural product. nih.gov This synthesis marked the first use of a housane-derived cation radical as a key intermediate in the construction of a natural product. nih.gov The strategy involved the designed synthesis of a housane precursor, which then underwent an electrochemically or chemically mediated one-electron oxidation to generate the reactive cation radical. nih.gov This intermediate then rearranged through a 1,2-carbon migration to form the core structure of daucene. nih.gov
Recent synthetic advancements have focused on developing modular and stereoselective methods for accessing highly substituted housanes. chemrxiv.orgrsc.org One such strategy employs a visible-light-mediated photocatalytic [2+2] cycloaddition between cyclopropenes and alkenes. rsc.orgacs.org This approach allows for the construction of polysubstituted housanes with multiple contiguous all-carbon-quaternary centers under mild reaction conditions. chemrxiv.orgrsc.org The utility of these synthesized housanes is further demonstrated by their post-synthetic diversification through strain-release-driven rearrangements, such as a diastereospecific 1,2-ester migration, to rapidly generate functionalized bicyclic imides. chemrxiv.orgrsc.org
Another developed method involves a two-step sequence of a silver- or gold-catalyzed cyclopropenation of alkynes, followed by an intermolecular [2+2] photocycloaddition with electron-deficient alkenes. acs.org This protocol provides good regio- and diastereocontrol, and by employing asymmetric cyclopropenation, enantioselective synthesis of highly substituted housanes can be achieved. acs.org The mechanism of the [2+2] cycloaddition is proposed to proceed through a triplet diradical intermediate formed via energy transfer from a photocatalyst. acs.org
The development of these synthetic methodologies has expanded the accessibility and utility of the bicyclo[2.1.0]pentane motif, paving the way for its incorporation into a wider range of complex molecular targets. chemrxiv.orgrsc.org
Challenges and Opportunities in Understanding Strained Ring Systems Reactivity
The high degree of ring strain in molecules like 2-methylenebicyclo[2.1.0]pentane presents both significant challenges and exciting opportunities for chemists. numberanalytics.comnih.gov Understanding the factors that govern the reactivity of these systems is crucial for harnessing their synthetic potential and for advancing the fundamental theories of chemical bonding and reactivity. researchgate.netrsc.org
One of the primary challenges lies in the often-unpredictable nature of their reactions. The release of strain energy is a powerful thermodynamic driving force, but it is not the sole determinant of reactivity. researchgate.net For instance, while cyclopropane and cyclobutane have similar strain energies, their reactivities differ significantly. researchgate.net Recent research has highlighted the critical role of bond delocalization in modulating the reactivity of strained rings, often overriding the influence of strain release alone. acs.org This interplay between strain and electronic effects makes predicting reaction outcomes complex.
The thermal reactions of bicyclo[2.1.0]pentane itself, such as its isomerization to cyclopentene (B43876) and 1,4-pentadiene, have been the subject of mechanistic debate for decades. rsc.orgrsc.org Computational studies have been instrumental in providing a basis for understanding the experimental observations, revealing that these reactions proceed through transition states with significant biradical character. rsc.orgfigshare.com The isomerization to cyclopentene, for example, has a higher activation barrier than the interconversion of its exo and endo isomers, suggesting a mechanism involving the initial cleavage of the C1–C4 bond to form a cyclopentane-1,3-diyl intermediate. rsc.org
Radical reactions of bicyclo[2.1.0]pentane also exhibit unique behavior. rsc.org Radicals such as trichloromethyl and t-butoxyl abstract hydrogen from the cyclobutane ring, but the resulting bicyclopentyl (B158630) radicals are not detected. rsc.org Instead, they appear to rearrange via fission of the central C1–C4 bond to form cyclopent-3-enyl radicals. rsc.org This highlights the facile nature of ring-opening processes in these strained systems.
The study of bicyclo[2.1.0]pentane radical cations has also provided valuable insights. researchgate.net These species, generated by irradiation in freon matrices, readily isomerize to the cyclopentene radical cation even at very low temperatures. researchgate.net Computational studies have shown that hyperconjugation plays a key role in this rearrangement, specifically favoring the migration of the endo β-hydrogen. researchgate.net
The opportunity within this field lies in leveraging the unique reactivity of strained rings for synthetic innovation. chemrxiv.orgresearchgate.net Strain-driven transformations are increasingly recognized as a powerful tool for constructing complex and C(sp3)-rich molecular architectures. rsc.orgchemrxiv.org The development of new catalytic methods that can control the regio- and stereoselectivity of reactions involving strained intermediates is a major area of ongoing research. chemrxiv.orgrsc.orgacs.org Furthermore, the unique electronic and steric environments within these strained frameworks offer possibilities for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net
Emerging Theoretical and Experimental Methodologies for Mechanistic Studies
The transient and often complex nature of the intermediates involved in the reactions of strained ring systems necessitates the use of advanced and often complementary theoretical and experimental techniques to elucidate their mechanisms. numberanalytics.comyork.ac.uk
Theoretical and Computational Approaches:
Computational chemistry has become an indispensable tool for understanding the puzzling chemistry of molecules like bicyclo[2.1.0]pentane. rsc.orgrsc.org High-level ab initio and density functional theory (DFT) methods are routinely used to investigate reaction pathways, predict the structures and energies of transition states and intermediates, and rationalize experimental observations. rsc.orgfigshare.comnumberanalytics.com
Multireference Methods: For reactions involving the formation of biradical intermediates, as is common in the thermal rearrangements of bicyclo[2.1.0]pentane, single-reference methods like DFT can sometimes be inadequate. rsc.orgfigshare.com In such cases, multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) provide a more accurate description of the electronic structure. rsc.orgrsc.org
Activation Strain Analysis: This computational model allows for the decomposition of the activation energy of a reaction into the strain energy of the reactants as they distort to the transition state geometry and the interaction energy between the deformed reactants. chemrxiv.org This analysis provides deeper insight into the factors controlling the reaction barrier.
Visualization of Molecular Strain: Tools like StrainViz analysis can be used to visualize the distribution of strain within a molecule, helping to identify regions of high energy that may be prone to reaction. acs.org
Machine Learning: Emerging applications of machine learning algorithms show promise in predicting ring strain energy and even reaction performance, potentially accelerating the discovery and optimization of new strain-driven reactions. numberanalytics.com
Experimental Methodologies:
Direct observation of the short-lived intermediates in the reactions of strained molecules is a significant experimental challenge. york.ac.uk To this end, a variety of sophisticated techniques have been developed.
Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy allow for the detection and characterization of intermediates on extremely short timescales, from nanoseconds to femtoseconds. numberanalytics.comyork.ac.uk Flash photolysis can be used to initiate a reaction with a pulse of light, and the subsequent evolution of the system is monitored spectroscopically. fiveable.me
Advanced NMR Spectroscopy: While standard NMR is typically used to characterize stable products, advanced techniques, sometimes at low temperatures, can be used to obtain structural information about more stable intermediates. numberanalytics.com
Mass Spectrometry: Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), can be used to detect and characterize reaction intermediates. numberanalytics.com
X-ray Crystallography and Scattering: While X-ray crystallography provides detailed structural information for stable, crystalline compounds, ultrafast X-ray scattering experiments at X-ray free-electron laser (XFEL) facilities are now capable of capturing images of molecular structures as they change during a reaction on the picosecond timescale. numberanalytics.comenergy.gov This has been used to directly observe the formation of strained bicyclic molecules from photochemical reactions. energy.gov
Kinetic Studies: Detailed kinetic analysis of reaction progress can provide crucial information about the reaction mechanism, including the rate law and the effects of catalysts and reaction conditions. mckgroup.org
The integration of these advanced theoretical and experimental methods provides a powerful, synergistic approach to unraveling the complex mechanistic details of reactions involving strained ring systems like this compound. numberanalytics.com This comprehensive understanding is essential for the rational design of new synthetic strategies and the discovery of novel chemical reactivity.
Q & A
Q. What experimental techniques are employed to determine the molecular structure of 2-Methylenebicyclo[2.1.0]pentane?
Microwave spectroscopy is the primary method for resolving the complete molecular structure. Isotopic deuterium labeling (e.g., six deuterated species) enables precise measurement of bond lengths and angles, such as C–H bond lengths (1.082–1.097 Å) and methylene group tilts (~3° exo direction) . Structural parameters like ∠HC2H (109.4°) and ∠HC5H (116.7°) are derived from rotational constants and hyperfine splitting patterns .
Q. How is this compound synthesized, and what are its key intermediates?
A common route involves [2+2] cycloaddition reactions with electron-deficient alkenes, such as dicyanoethylene. For example, bicyclo[2.1.0]pentane reacts with dicyanoethylene under controlled conditions to yield derivatives via radical or concerted pathways, with intermediates monitored via spectroscopic methods (e.g., NMR, IR) .
Q. What are the characteristic bond lengths and angles in bicyclo[2.1.0]pentane systems?
Gas-phase microwave studies reveal an average C–C bond length of 1.557 Å and a strained ∠CCC angle of 74.2°, consistent with its bicyclic geometry. Exo and endo C–H bonds exhibit slight variations (e.g., 1.085 Å vs. 1.097 Å for C2H), reflecting differential steric and electronic environments .
Advanced Research Questions
Q. What mechanistic evidence supports radical vs. concerted pathways in [2+2] cycloadditions involving bicyclo[2.1.0]pentane?
Studies using dicyandiacetylene and benzyne suggest a radical mechanism due to solvent-independent reaction rates and rearranged products (e.g., diradical intermediates detected via trapping experiments). However, ionic pathways cannot be fully excluded, necessitating isotopic labeling (e.g., deuterated substrates) to track hydrogen transfer kinetics .
Q. How do computational methods resolve isomerization pathways of bicyclo[2.1.0]pentane derivatives?
DFT and high-level ab initio calculations (e.g., CCSD(T)) model the isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene. Energy barriers and transition-state geometries (e.g., diradical vs. concerted pathways) are validated against experimental thermolysis data, such as activation energies from tricyclo[3.2.0] derivatives .
Q. What strategies address contradictions in reaction mechanism data for bicyclo[2.1.0]pentane systems?
Conflicting mechanistic proposals (e.g., radical vs. ionic) are resolved via kinetic isotope effects (KIEs), solvent polarity tests, and cross-over experiments. For example, negligible solvent effects in dicyandiacetylene reactions favor radical intermediates, while substituent-dependent regioselectivity in ene reactions supports partial ionic character .
Q. How are isotopic labeling and microwave spectroscopy combined to study dynamic molecular behavior?
Deuterium substitution at specific positions (e.g., C2 and C5) allows quantification of vibrational-rotational coupling and large-amplitude motions. For instance, exo/endo deuterium labeling reveals torsional dynamics in methylene groups, critical for understanding strain-driven reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
